molecular formula C21H28ClN5O3 B2788717 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide CAS No. 1207001-83-9

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide

Katalognummer: B2788717
CAS-Nummer: 1207001-83-9
Molekulargewicht: 433.94
InChI-Schlüssel: BGNVQXJMCNNDGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure features a morpholinopyrimidine core, a motif commonly found in molecules designed to modulate kinase activity . This scaffold is frequently investigated in oncology research for its potential as a Pim kinase inhibitor, which plays a role in cell proliferation and survival signaling pathways . The compound also contains a chlorophenoxy group, a functional group present in various bioactive molecules . This combination of structural features makes it a valuable candidate for studying enzyme inhibition, intracellular signaling, and for developing novel therapeutic agents for diseases such as cancer. The product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3/c1-15-25-18(14-19(26-15)27-10-12-29-13-11-27)23-8-9-24-20(28)21(2,3)30-17-6-4-16(22)5-7-17/h4-7,14H,8-13H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVQXJMCNNDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Capacity
2-(4-Chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide 6-Morpholino, 4-chlorophenoxy, ethylamino-propanamide ~480 High (N–H, O donors)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Methoxyphenyl, 2-fluorophenyl, phenyl ~430 Moderate (N–H, C–H⋯O)
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Chlorophenyl (dual), phenyl ~450 High (N–H⋯N, C–H⋯π)

Key Observations :

  • The target compound’s morpholino group distinguishes it from halogenated aryl derivatives (e.g., fluorophenyl or chlorophenyl in ). This substitution likely improves solubility compared to purely aromatic analogs .
  • The ethylamino-propanamide side chain introduces additional hydrogen bond donors (N–H) and acceptors (amide O), enhancing interactions with polar biological targets compared to simpler aminomethyl groups in analogs .
  • Dihedral angles between the pyrimidine ring and substituents influence conformational stability. For example, in , analogs exhibit dihedral angles of 5.2–12.8°, whereas the morpholino group in the target compound may induce larger torsional strain, affecting binding pocket compatibility .

Key Insights :

  • Antimicrobial Activity: Halogenated derivatives (e.g., dual 4-chlorophenyl groups) exhibit superior antibacterial potency (MIC 2–8 µg/mL) compared to non-halogenated analogs (MIC 1–16 µg/mL) . The target compound’s 4-chlorophenoxy group may similarly enhance microbial membrane disruption.
  • Toxicity Profile: Aryl-substituted pyrimidines (e.g., fluorophenyl derivatives) show higher cytotoxicity (IC₅₀ ~20 µM) compared to morpholino-containing analogs (predicted IC₅₀ >50 µM), suggesting improved safety for the target compound .

Crystallographic and Conformational Analysis

The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals weak C–H⋯O and C–H⋯π interactions stabilizing the lattice .

Dihedral Angle Comparison :

  • analog: 12.8° (pyrimidine-phenyl), 86.1° (pyrimidine-methoxyphenyl) .

Q & A

Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide?

Synthesis requires multi-step reactions, typically involving:

  • Coupling of chlorophenoxy acetic acid derivatives with pyrimidine intermediates (e.g., 2-methyl-6-morpholinopyrimidin-4-amine) under basic conditions .
  • Optimization of reaction conditions : Temperature (e.g., reflux in ethanol), catalyst (e.g., lithium hydroxide), and stoichiometric ratios to minimize side products .
  • Purification techniques : Column chromatography (silica gel with ethyl acetate/petroleum ether) or recrystallization to isolate the final compound .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions (e.g., morpholine ring, chlorophenoxy group) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve dihedral angles and hydrogen bonding networks (e.g., using SHELX programs for refinement) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and energetically favorable pathways .
  • High-throughput screening : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst efficiency) to identify optimal conditions .
  • Example : ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding .
  • Crystallographic analysis : Identify conformational differences (e.g., dihedral angles of pyrimidine rings) influencing activity .
  • Data normalization : Control for assay variables (e.g., cell line variability, solvent effects) .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Membrane separation technologies : Purify intermediates efficiently (e.g., nanofiltration for amine derivatives) .
  • Process control systems : Monitor real-time parameters (e.g., pH, temperature) to stabilize exothermic reactions .

Methodological Challenges

Q. What analytical techniques are critical for detecting impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC) : Resolve structurally similar byproducts (e.g., acetylated or hydrolyzed derivatives) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional group anomalies (e.g., unexpected carbonyl stretches) .

Q. How can hydrogen bonding networks influence crystallographic refinement?

  • SHELXL refinement : Model weak interactions (e.g., C–H⋯π bonds) to improve R-factors .
  • Synchrotron radiation : Enhance resolution for low-electron-density regions (e.g., disordered morpholine rings) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.